

Determining the In Vitro IC50 of NVP-2: Application Notes and Protocols

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Compound of Interest

Compound Name: NVP-2
Cat. No.: B10763679

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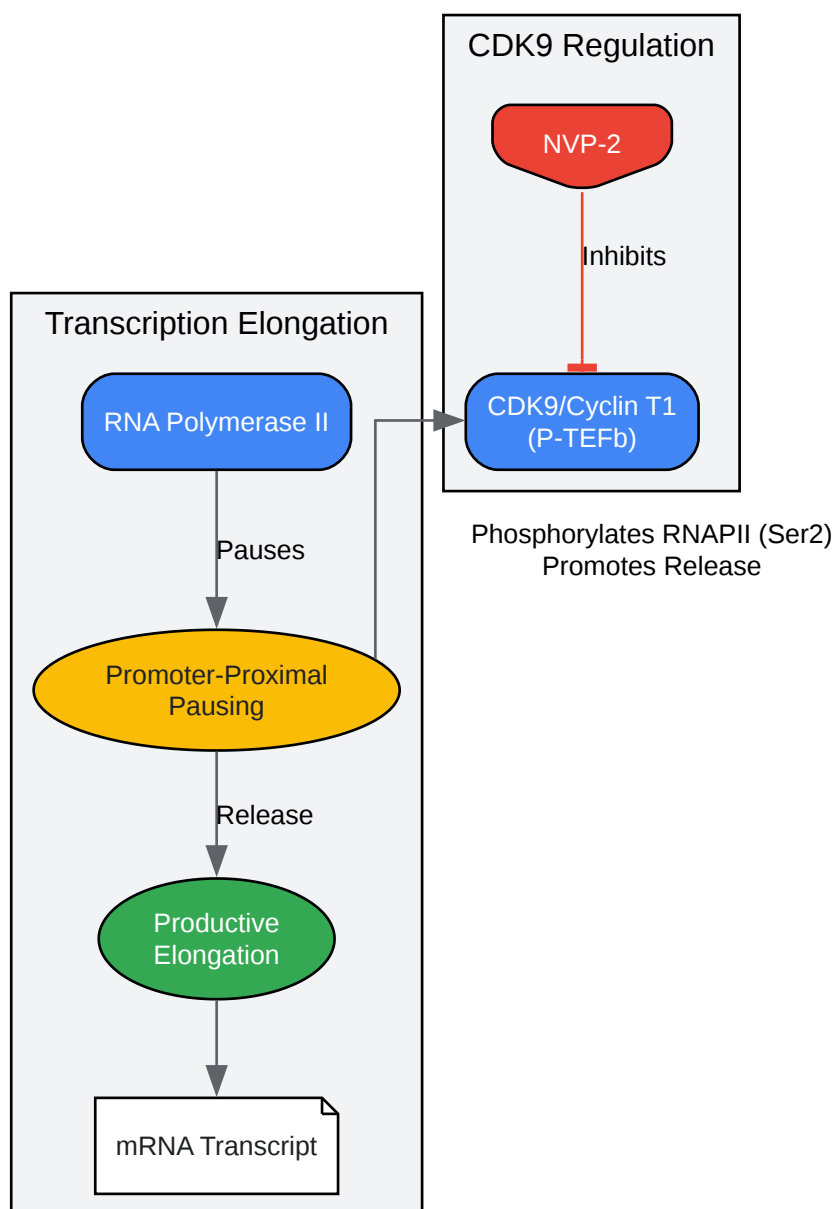
Introduction

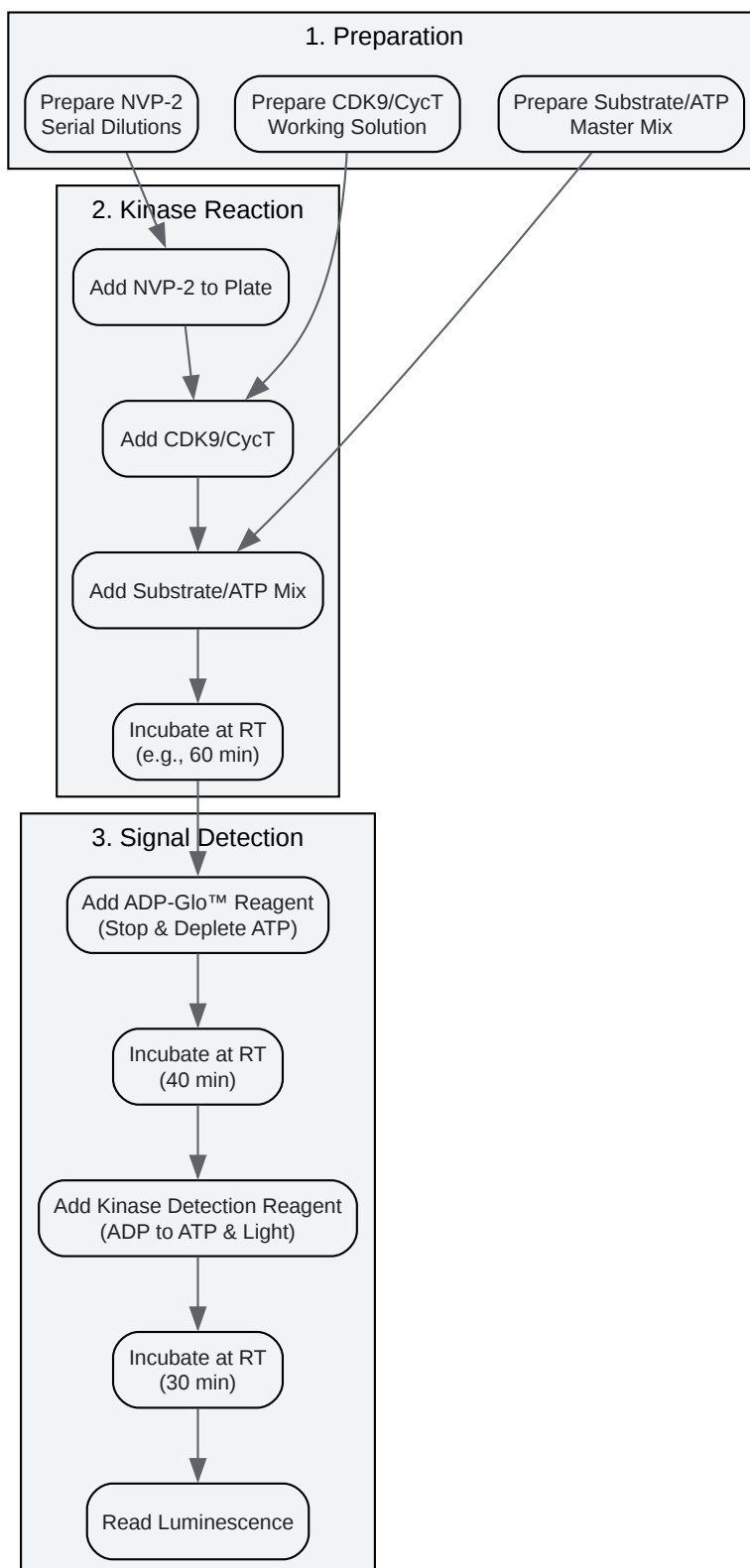
NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3][4]} As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).^{[5][6][7][8]} This phosphorylation event releases RNAP II from promoter-proximal pausing, enabling productive transcript elongation of many proto-oncogenes and anti-apoptotic factors. Inhibition of CDK9 by **NVP-2** leads to a reduction in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. This makes **NVP-2** a promising candidate for cancer therapy, particularly for hematological malignancies and solid tumors driven by transcriptional dysregulation.^{[1][2]}

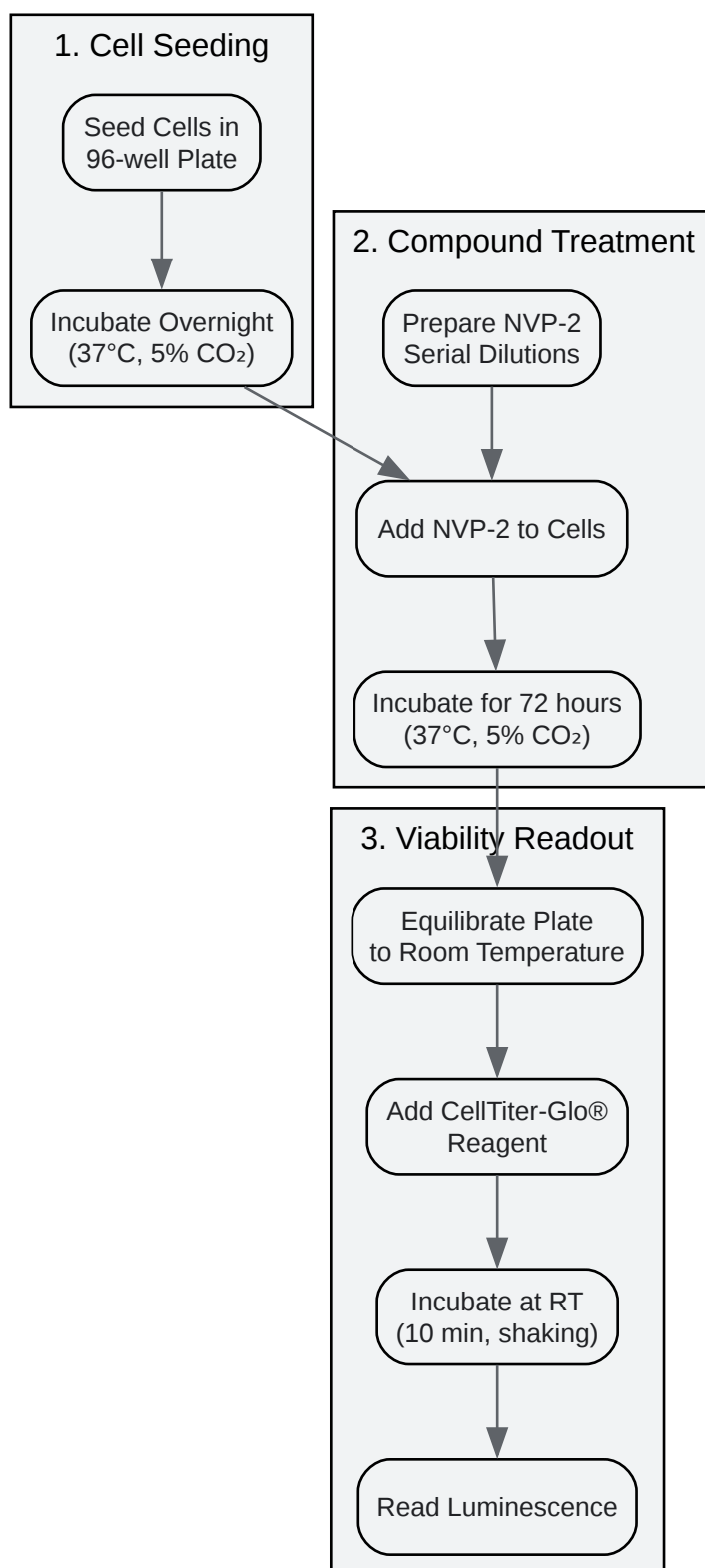
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **NVP-2** in both biochemical and cell-based in vitro assays.

Mechanism of Action and Signaling Pathway

NVP-2 exerts its biological effect by directly inhibiting the kinase activity of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of key substrates, most notably Serine 2 (Ser2) of the RNAP II CTD heptapeptide repeat. The hypophosphorylated state of the CTD stalls RNAP II at the promoter-proximal region, leading to a global downregulation of transcription and subsequent apoptosis.







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